An In-depth Technical Guide to Oxepan-4-amine (CAS: 911825-86-0)
An In-depth Technical Guide to Oxepan-4-amine (CAS: 911825-86-0)
A Keystone Building Block for Saturated Heterocyclic Scaffolds in Drug Discovery
Authored by: A Senior Application Scientist
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental protocol. All laboratory work should be conducted in a safe and controlled environment by trained professionals.
Introduction: The Significance of the Oxepane Moiety
The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, is a structural motif of increasing interest in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the exploration of a broader chemical space compared to more common five- and six-membered rings. These characteristics can lead to compounds with improved physicochemical properties, such as solubility and metabolic stability, and novel interactions with biological targets. Oxepan-4-amine, with its strategically placed primary amine, represents a versatile building block for the introduction of this valuable scaffold into a diverse range of molecular architectures, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders and other complex diseases.
This technical guide provides a comprehensive overview of Oxepan-4-amine, including its chemical and physical properties, a detailed proposed synthesis with experimental protocols for its precursor, and a discussion of its potential applications in drug discovery, grounded in the current scientific literature.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a chemical entity is paramount for its effective and safe utilization in a research setting.
Physicochemical Data
The key physicochemical properties of Oxepan-4-amine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 911825-86-0 | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| IUPAC Name | oxepan-4-amine | [1] |
| Canonical SMILES | C1CC(CCOC1)N | [1] |
| Monoisotopic Mass | 115.099714038 Da | [1] |
| Topological Polar Surface Area | 35.3 Ų | [1] |
| XLogP3-AA (Predicted) | 0.4 | [1] |
Safety and Handling
Oxepan-4-amine is classified as a combustible liquid that can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[1]
Hazard Statements:
-
H227: Combustible liquid
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Precautionary Measures: Standard laboratory safety protocols should be strictly adhered to when handling Oxepan-4-amine. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.
Synthesis of Oxepan-4-amine: A Two-Step Approach
Figure 1: Proposed two-step synthesis workflow for Oxepan-4-amine.
Step 1: Synthesis of the Precursor, Oxepan-4-one (CAS: 62643-19-0)
The synthesis of the key intermediate, Oxepan-4-one, can be achieved through a Dieckmann condensation of a suitable linear diester, followed by hydrolysis and decarboxylation. The Dieckmann condensation is a robust and well-established method for the formation of cyclic β-keto esters.[2][3][4][5][6]
2.1.1. Proposed Synthetic Protocol for Oxepan-4-one
This protocol is based on the general principles of the Dieckmann condensation for the formation of seven-membered rings.
Reaction Scheme:
Step-by-Step Methodology:
-
Cyclization (Dieckmann Condensation):
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere (e.g., argon or nitrogen), add diethyl 3,3'-oxydipropionate dropwise at a temperature that maintains a gentle reflux.
-
The rationale for using a strong base like sodium ethoxide is to deprotonate the α-carbon of the diester, initiating the intramolecular cyclization.
-
After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure complete cyclization.
-
-
Hydrolysis and Decarboxylation:
-
Cool the reaction mixture to room temperature and carefully quench with a dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid).
-
Heat the acidic mixture to reflux. This step serves to hydrolyze the intermediate β-keto ester and subsequently promote decarboxylation to yield the desired Oxepan-4-one.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.
-
-
Work-up and Purification:
-
After cooling, extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure Oxepan-4-one.
-
2.1.2. Spectroscopic Characterization of Oxepan-4-one
| Spectroscopy | Expected/Reported Data | Source |
| ¹³C NMR | A reference to a ¹³C NMR spectrum exists in the literature, but the full data is not widely available. | [7] |
| ¹H NMR | Expected signals would include multiplets for the methylene protons adjacent to the oxygen and the ketone. | |
| IR | A strong absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretch of a cyclic ketone. | |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 114.14. | [7] |
Step 2: Reductive Amination of Oxepan-4-one
Reductive amination is a highly versatile and widely used method for the synthesis of amines from ketones or aldehydes.[1][8][9][10][11] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine (in this case, ammonia), which is then reduced in situ to the desired amine.
Figure 2: Reductive amination of Oxepan-4-one to Oxepan-4-amine.
2.2.1. Proposed Synthetic Protocol for Oxepan-4-amine
This protocol is adapted from general procedures for the reductive amination of cyclic ketones.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve Oxepan-4-one in a suitable solvent, such as methanol or ethanol.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
-
-
Imine Formation and Reduction:
-
To this solution, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for reductive aminations as it is selective for the reduction of the imine in the presence of the ketone.[11]
-
The reaction is typically carried out at room temperature and may be stirred for several hours to overnight. The progress of the reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully acidify the reaction mixture with dilute aqueous HCl to quench any remaining reducing agent.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amine.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Oxepan-4-amine can be further purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.
-
Spectroscopic Characterization of Oxepan-4-amine
In the absence of publicly available experimental spectra for Oxepan-4-amine, the following predictions can be made based on the analysis of its functional groups and comparison with analogous cyclic amines.
| Spectroscopy | Predicted Data |
| ¹H NMR | - A broad singlet for the -NH₂ protons, the chemical shift of which will be concentration and solvent dependent. - A multiplet for the proton at the C4 position (CH-N). - A series of multiplets for the methylene protons of the oxepane ring. |
| ¹³C NMR | - A signal for the C4 carbon bonded to the nitrogen atom, shifted downfield relative to the other sp³ carbons. - Signals for the other five sp³ carbons of the oxepane ring. |
| IR | - A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of the N-H stretching of a primary amine. - An N-H bending (scissoring) vibration in the 1590-1650 cm⁻¹ region. - C-N stretching absorption in the 1000-1250 cm⁻¹ range. |
| Mass Spec. | - A molecular ion peak (M⁺) at m/z = 115.17. - A base peak resulting from α-cleavage (loss of a C₃H₆O radical) to give a fragment at m/z = 44. |
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of the direct use of Oxepan-4-amine in drug discovery are not extensively documented in publicly available literature, the oxepane scaffold is a recognized "privileged structure" in medicinal chemistry. Its incorporation into drug candidates can offer several advantages:
-
Exploration of Novel Chemical Space: The non-planar, flexible nature of the seven-membered ring allows for the presentation of substituents in unique spatial arrangements, potentially leading to novel and selective interactions with biological targets.
-
Improved Physicochemical Properties: The introduction of the oxepane moiety can modulate a compound's lipophilicity, polarity, and metabolic stability, which are critical parameters in drug design.
-
Scaffold for CNS-Active Compounds: Saturated heterocycles are common features of drugs targeting the central nervous system. The oxepane ring can serve as a bioisosteric replacement for other cyclic systems, such as piperidines or morpholines, to fine-tune pharmacological activity and pharmacokinetic properties.
Given the prevalence of the 4-aminocyclohexane and 4-aminopiperidine motifs in CNS drug discovery, it is highly probable that Oxepan-4-amine is utilized as a key building block in proprietary drug discovery programs. Its primary amine functionality provides a convenient handle for further chemical elaboration, allowing for its incorporation into a wide array of molecular frameworks through amide bond formation, further reductive amination, or other C-N bond-forming reactions.
Conclusion
Oxepan-4-amine is a valuable, yet under-documented, building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide has provided a comprehensive overview of its known properties and a scientifically sound, proposed synthetic route via the reductive amination of Oxepan-4-one. The lack of extensive public data on this compound suggests that it may be a key intermediate in proprietary research, highlighting its potential value in the development of next-generation therapeutics. As the demand for novel scaffolds in drug discovery continues to grow, the strategic use of building blocks like Oxepan-4-amine will undoubtedly play a crucial role in the design and synthesis of innovative medicines.
References
-
PubChem. Oxepan-4-one. National Center for Biotechnology Information. [Link]
-
SynArchive. Dieckmann Condensation. [Link]
- Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation. Organic Reactions. 1967, 15, 1–203.
-
Wikipedia. Dieckmann condensation. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
ResearchGate. 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). [Link]
-
Chemistry LibreTexts. Dieckmann Condensation. [Link]
-
Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0171395). [Link]
-
Wiley Online Library. 13C and 1H NMR spectral studies of some piperidin-4-one oximes. [Link]
-
Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
ResearchGate. Reductive Amination Using Ammonia Borane. [Link]
-
ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
AMyD. Reductive Amination // Acetylation Experiment 3. [Link]
-
PubChem. Oxepan-4-amine. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
PubMed. Mass Spectrometric Characterization of 4-oxopentanoic Acid and Gas-Phase Ion Fragmentation Mechanisms Studied Using a Triple Quadrupole and Time-Of-Flight Analyzer Hybrid System and Density Functional Theory. [Link]
-
MDPI. The Oxepane Motif in Marine Drugs. [Link]
-
Patsnap. What are the types of pharmaceutical patents? [Link]
-
MDPI. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. [Link]
- Google Patents.
-
MDPI. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. [Link]
-
PatSnap. Pharmaceutical Patents: an overview. [Link]
-
PubChem. Oxazepam. National Center for Biotechnology Information. [Link]
-
ResearchGate. Recent advances in dibenzo[b,f][4][7]oxazepine synthesis. [Link]
- Google Patents.
-
ResearchGate. DESIGN AND SYNTHESIS OF 4-SUBSTITUTED QUINAZOLINE DERIVATIVES FOR THEIR ANTICONVULSANT AND CNS DEPRESSANT ACTIVITIES. [Link]
-
ResearchGate. A Synthesis of 4H-1, 4-Benzothiazines. [Link]
-
Wikipedia. Propranolol. [Link]
-
ResearchGate. IR Spectra of Paracetamol and Phenacetin. 1. Theoretical and Experimental Studies. [Link]
-
Wikipedia. Temazepam. [Link]
-
Wikipedia. Diazepam. [Link]
-
ResearchGate. IR Spectroscopy of b(4) Fragment Ions of Protonated Pentapeptides in the X-H (X = C, N, O) Region. [Link]
- Google Patents. US4366172A - 4-Amino-cyclohexanols, their pharmaceutical compositions and methods of use.
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4366172A - 4-Amino-cyclohexanols, their pharmaceutical compositions and methods of use - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
